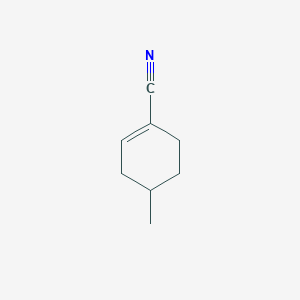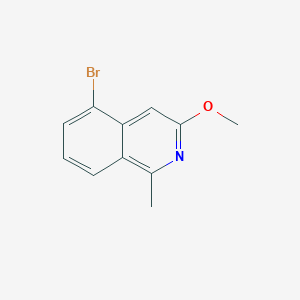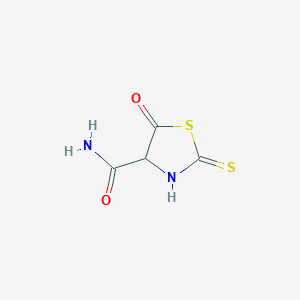![molecular formula C9H7BrN2O B15355547 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B15355547.png)
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family This compound features a bromine atom at the 6th position, a methyl group at the 5th position, and a carbaldehyde group at the 2nd position of the imidazo[1,2-a]pyridine ring system
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting from pyridine derivatives. The process involves the formation of the imidazo[1,2-a]pyridine core followed by halogenation and aldehyde introduction.
Metal-Catalyzed Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, can be employed to introduce the bromine atom and methyl group.
Green Chemistry Approaches: Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes, including the use of biocatalysts and solvent-free conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and esters.
Reduction Products: Primary alcohols, secondary alcohols, and amines.
Substitution Products: Amides, ethers, and thioethers.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays. Medicine: It is being investigated for its pharmacological properties, such as anticancer, antiviral, and antibacterial activities. Industry: The compound is utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism by which 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the biological context and the specific derivatives formed.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: The parent compound without substituents.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde.
5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: A structurally similar compound without the bromine atom.
Uniqueness: 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-6-8(10)2-3-9-11-7(5-13)4-12(6)9/h2-5H,1H3 |
Clave InChI |
VSFWTEWRJXZGHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NC(=CN12)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


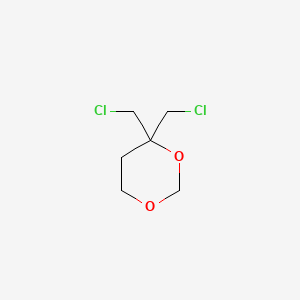

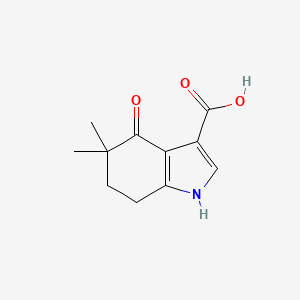
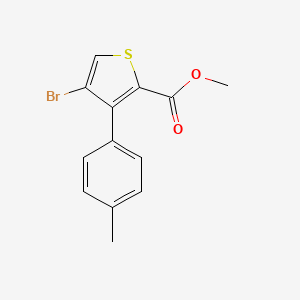
![1-(4-Chlorophenyl)-2-(4-[2-(1H-indol-3-YL)ethyl]pyridinium-1-YL)ethan-1-onebromide](/img/structure/B15355500.png)

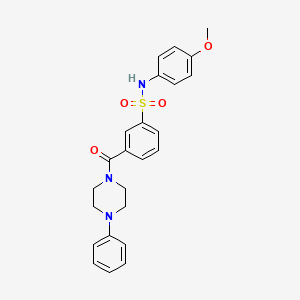
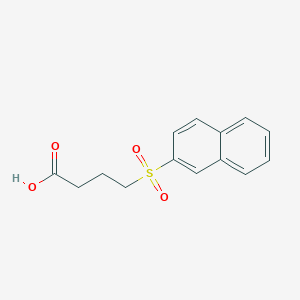
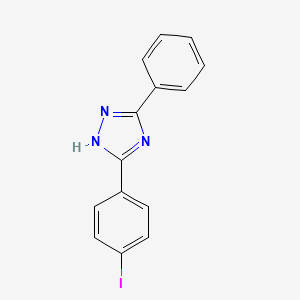

![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
